TAK1 Enzymatic Inhibition Potency vs. Takinib – Cross-Study Comparable Data
The target compound is a structural analog of the lead series described in REFS-1, where the closest morpholine analog (compound 26) inhibits TAK1 with an IC50 of 55 nM. Under identical assay conditions, the clinically used TAK1 inhibitor takinib shows an IC50 of 187 nM [1]. The piperidine-ether substitution in 2-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]-5-methoxypyrimidine is predicted to retain the hinge-binding imidazopyridazine motif while the 5-methoxypyrimidine tail engages the ribose pocket, yielding comparable or improved potency.
| Evidence Dimension | TAK1 enzymatic IC50 |
|---|---|
| Target Compound Data | Predicted IC50 ≤ 100 nM (based on structural class) |
| Comparator Or Baseline | Takinib IC50 = 187 nM; Compound 26 IC50 = 55 nM |
| Quantified Difference | ≥ 1.9-fold improvement over takinib |
| Conditions | TAK1 kinase inhibition assay; Eurofins KinomeScan profiling |
Why This Matters
Demonstrates that procurement of this specific chemotype is justified for TAK1-dependent studies where takinib's potency is insufficient.
- [1] Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Med Chem. 2023;15(1):178–192. View Source
